Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves several steps. One common synthetic route includes the reaction of 4,6-diamino-2-pyrimidinethiol with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it may interact with microbial enzymes, leading to the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate can be compared with other similar compounds, such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also contains a pyrimidine ring with amino groups and exhibits similar biological activities.
2-Pyrimidinamine, 4,6-dimethyl-: Another pyrimidine derivative with potential biological activities.
Properties
IUPAC Name |
ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-24-15(23)10-4-6-11(7-5-10)19-14(22)9(2)25-16-20-12(17)8-13(18)21-16/h4-9H,3H2,1-2H3,(H,19,22)(H4,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPQVQUXVPEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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